Product packaging for 3-Fluoro-2,4-diiodopyridine(Cat. No.:CAS No. 153035-06-4)

3-Fluoro-2,4-diiodopyridine

Cat. No.: B115617
CAS No.: 153035-06-4
M. Wt: 348.88 g/mol
InChI Key: MWMLNPFOQAHWIZ-UHFFFAOYSA-N
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Description

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. In 3-Fluoro-2,4-diiodopyridine, the regioselectivity of these reactions is a critical consideration.

In SNAr reactions, the position of nucleophilic attack is highly dependent on the nature of the leaving group and the electronic activation of the pyridine (B92270) ring. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to displacement than those at the 3-position. In the case of dihalopyridines, such as 2,4-difluoropyridine (B1303125) and 2,4-dichloropyridine, nucleophilic attack typically occurs exclusively at the 4-position. acs.org This preference is attributed to the greater stabilization of the Meisenheimer complex intermediate when the negative charge is delocalized onto the electronegative nitrogen atom.

For this compound, while specific studies on its SNAr regioselectivity are not extensively detailed in the provided search results, we can infer the likely reactivity based on general principles. The iodine atom, being a better leaving group than fluorine, is expected to be more readily displaced. The positions of the iodine atoms (2 and 4) are activated towards nucleophilic attack. Therefore, it is probable that nucleophilic substitution would preferentially occur at one of the iodine-bearing carbons.

Interestingly, the regioselectivity of SNAr reactions on dihalopyridines can be reversed by introducing a bulky trialkylsilyl group. acs.org For instance, in 5-silylated 2,4-dihalopyridines, the nucleophilic attack is directed to the 2-position, the position most remote from the sterically demanding silyl (B83357) group. acs.org

The electronic properties of the halogen substituents play a crucial role in activating or deactivating the pyridine ring towards nucleophilic attack.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect decreases the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. cymitquimica.com The presence of fluorine can also enhance the metabolic stability of resulting pharmaceutical compounds. However, the strong carbon-fluorine bond makes it a poor leaving group in SNAr reactions compared to other halogens.

Iodine: Iodine is less electronegative than fluorine but is more polarizable. Its primary influence is serving as an excellent leaving group in substitution reactions. The C-I bond is weaker than the C-F bond, facilitating its cleavage during nucleophilic attack. The presence of iodine at the 2- and 4-positions significantly activates these sites for substitution.

The combined effect of fluorine and iodine in this compound is a pyridine ring that is highly activated towards nucleophilic attack, with the iodine atoms being the preferred sites for displacement. The fluorine at the 3-position further enhances the electrophilicity of the ring.

Formation and Reactivity of Reactive Intermediates

This compound serves as a precursor for the generation of the 3-fluoro-2,4-didehydropyridinium cation, a positively charged meta-benzyne analog. scbt.com These reactive intermediates are typically generated in the gas phase within a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. The process involves the ionization of the precursor molecule, this compound, often through chemical ionization to produce the protonated precursor. scbt.com Subsequent collision-induced dissociation (CID) of the protonated precursor leads to the homolytic cleavage of the carbon-iodine bonds, resulting in the formation of the didehydropyridinium cation. researchgate.net

The reactivities of a series of didehydropyridinium cations, including the one derived from this compound, have been examined against reagents like cyclohexane (B81311) to probe their chemical properties. scbt.com These studies provide insights into the effects of substituents on the reactivity of these meta-benzyne analogs. scbt.com

The radical pathways of didehydropyridinium cations generated from precursors such as this compound are of significant interest for understanding their fundamental reactivity. The reaction of these biradicals with a hydrogen atom donor like cyclohexane typically proceeds via a radical mechanism, involving the abstraction of two hydrogen atoms. scbt.com

The reactivity of these meta-benzyne analogs is influenced by several factors. While the singlet-triplet energy splitting (ΔES-T) is a consideration, it is not the sole determinant of reactivity. scbt.com For instance, different didehydropyridinium cations with varying ΔES-T values can exhibit similar reaction efficiencies. scbt.com Other critical factors that control the reactivity of these biradicals include:

The energy required to distort the dehydrocarbon atom separation from its minimum energy state to that of the transition state. scbt.com

The singlet-triplet splitting at the geometry of the transition state. scbt.com

The electron affinity at the geometry of the transition state. scbt.com

Computational and experimental results indicate that the reactivity of these meta-benzyne analogs can be "tuned" by altering the type and position of substituents on the pyridine ring. scbt.com For 2,4-didehydropyridinium cations, the reaction efficiencies of hydrogen atom abstraction from cyclohexane appear to depend on these controlling factors. rsc.org

Factors Influencing Radical Reactivity of Didehydropyridinium Cations

FactorDescription
Distortion EnergyThe energy needed to change the distance between the radical centers to the transition state geometry. scbt.com
S-T Splitting at Transition StateThe energy difference between the singlet and triplet states at the transition state geometry. scbt.com
Electron Affinity at Transition StateThe ability of the molecule to accept an electron at the transition state geometry. scbt.com

Other Chemical Transformations

While the generation of reactive intermediates from this compound has been a primary focus of study, the potential for other chemical transformations exists, particularly involving the pyridine nitrogen and the halogen substituents.

Specific studies on the use of this compound as a ligand in coordination chemistry with metal ions are not extensively detailed in the reviewed literature. However, pyridine and its derivatives are well-known to act as ligands, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. chemicalbook.com The electronic properties of the pyridine ring in this compound are significantly influenced by the electron-withdrawing nature of the fluorine and iodine atoms, which would decrease the basicity of the nitrogen atom and thus affect its coordination ability.

As a Versatile Building Block in Complex Organic Synthesis

The presence of two iodine atoms, which are excellent leaving groups in cross-coupling reactions, and a more robustly bonded fluorine atom, provides a platform for sequential and site-selective modifications. This has established this compound and its analogs as powerful intermediates for constructing highly functionalized molecules.

Polyhalogenated pyridines are prized intermediates for creating substituted pyridine derivatives, which are core structures in many pharmaceuticals and agrochemicals. vulcanchem.comrsc.org The distinct reactivity of the C-I versus the C-F bond in this compound allows for a programmed approach to synthesis. The iodine atoms are readily displaced through metal-catalyzed cross-coupling reactions, while the fluorine atom is typically retained or substituted under different conditions. evitachem.com

Research on related polyhalopyridines demonstrates the power of this approach. For instance, sequential, iterative Suzuki-Miyaura cross-coupling reactions performed on diiodopyridines have been used to access novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives. dur.ac.uk Similarly, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines has been shown to occur exclusively at the 4-position (C-I bond) using a Buchwald-Hartwig reaction, leaving the C-F bond at the 2-position intact. researchgate.net The iodine atoms can also be replaced by various nucleophiles. evitachem.com This differential reactivity enables the synthesis of pentasubstituted pyridines from halogen-rich precursors, where different functional groups can be installed in a controlled manner. acs.org

Table 1: Examples of Reactions for Synthesizing Substituted Pyridines from Halogenated Pyridine Precursors

Precursor ExampleReaction TypePosition of SubstitutionResulting Structure ClassReference
2-Fluoro-4-iodopyridineBuchwald-Hartwig Amination4-position (C-I)4-Amino-2-fluoropyridines researchgate.net
2-Chloro-3,4-diiodopyridineSuzuki-Miyaura Coupling3- and 4-positions (C-I)2,3,4-Triheteroarylpyridines dur.ac.uk
5-Bromo-2-chloro-4-fluoro-3-iodopyridineMagnesiation / Electrophilic Trap6-position (C-H)Pentasubstituted Pyridines acs.org
2,4-DihalopyridinesNucleophilic Aromatic Substitution (SNAr)2- or 4-position2,4-Disubstituted Pyridines researchgate.net

Pyridine-fused heterocycles are crucial scaffolds in medicinal chemistry and materials science due to their rigid, planar structures that can interact efficiently with biological targets. ias.ac.in Halogenated pyridines like this compound are key starting materials for constructing these complex systems. The functional groups introduced via substitution at the iodo-positions can be designed to undergo subsequent cyclization reactions, forming new rings fused to the original pyridine core.

A prominent example is the synthesis of the antibiotic Eudistomin T, which features a β-carboline (a fused pyridine system). The synthesis utilizes 3-fluoro-4-iodopyridine, a closely related building block, which undergoes a Suzuki coupling followed by lithiation and cyclization to form the fused heterocyclic structure. ossila.com Furthermore, iodine itself can act as a versatile and environmentally benign catalyst in multicomponent reactions to build fused systems like imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) derivatives. nih.govacs.orgrsc.org This highlights the dual role of iodine in such syntheses: as a leaving group on the pyridine ring to enable functionalization, and as a potential catalyst for the ring-forming reactions.

Role in Medicinal Chemistry and Drug Discovery

The structural attributes of this compound make it an important molecule in the development of new therapeutic agents. It serves not only as a structural foundation but also as a means to introduce specific atoms that can fine-tune the biological and pharmacological properties of a drug candidate.

A molecular scaffold is a core structure upon which the functional groups of a drug molecule are built. Dihalogenated heterocyclic building blocks like this compound and its simpler analog, 3-fluoro-4-iodopyridine, are commonly used as scaffolds for APIs. ossila.com By selectively reacting the iodo-positions, chemists can attach various other molecular fragments, using the pyridine ring as a rigid organizational platform.

This strategy is evident in the development of compounds targeting a range of diseases. For example, β-carbolines, which can be synthesized from 3-fluoro-4-iodopyridine, have applications in anti-cancer treatments and for neuroenhancement and neuroprotection. ossila.com The use of such polyfunctionalized pyridines as scaffolds is a key strategy for exploring novel chemical space in the search for new drugs. whiterose.ac.uk

As a precursor, this compound is an early-stage intermediate used in the multi-step synthesis of complex pharmaceutical compounds. lookchem.comchembk.com Its utility lies in its ability to be transformed into more elaborate structures through a series of chemical reactions.

A clear illustration is the synthesis of a 2-amino-4-fluoropyridine-C-nucleoside, designed for incorporation into oligonucleotides. nih.gov The synthesis starts with a closely related compound, 2-amino-4-fluoro-3,5-diiodopyridine, and proceeds through a cross-coupling reaction to attach a sugar moiety, followed by deiodination (removal of the iodine atoms). nih.gov The resulting nucleoside analog is then prepared for solid-phase synthesis of modified DNA, which can be used in epigenetic research as an inhibitor of enzymes like DNA cytosine-5-methyltransferase (DNMT). nih.gov This demonstrates how the di-iodo functionality is critical for the initial key bond-forming reaction, and is then removed to yield the final, stable pharmaceutical component.

The specific halogen atoms on the this compound scaffold are not just synthetic handles; they are deliberately chosen to impart beneficial properties to potential drug molecules.

Table 2: Key Effects of Fluorine Substitution in Drug Design

Property InfluencedConsequence of Fluorine IntroductionReference
Metabolic StabilityBlocks metabolically labile sites, increasing drug half-life. encyclopedia.pubnih.gov
PotencyCan enhance binding affinity to target receptors/enzymes. mdpi.comencyclopedia.pub
LipophilicityModulates the balance between water and fat solubility, affecting absorption. encyclopedia.pubontosight.ai
pKaAdjusts the acidity/basicity of nearby groups, improving bioavailability. mdpi.comnih.gov
ConformationInfluences the 3D shape of the molecule to favor an active conformation. acs.org

While the iodine atoms in this compound are primarily valued as reactive sites for synthesis, the incorporation of iodine into final drug structures can also be significant. In some contexts, the large, polarizable nature of iodine can lead to strong interactions with biological targets, such as halogen bonding, which can enhance binding affinity. However, in the case of this particular building block, the principal role of the iodine moieties is to serve as versatile leaving groups, enabling the construction of complex and diverse molecular architectures that ultimately lead to novel compounds with enhanced biological activity. vulcanchem.comevitachem.com

Contribution to Agrochemical Research and Development

The core structure of halogenated pyridines is a common feature in many active agrochemical compounds. The strategic placement of halogen atoms can significantly influence the biological efficacy, metabolic stability, and mode of action of pesticides.

Polyhalogenated pyridines are established precursors in the production of agrochemicals. lookchem.comchemimpex.com For instance, related compounds such as 3-Chloro-2-fluoro-4-iodopyridine are utilized as intermediates in the manufacturing of pesticides. lookchem.com Similarly, other complex halogenated pyridines serve as foundational scaffolds for herbicides. vulcanchem.com

The structure of this compound is particularly suited for this role. The two iodine atoms at the 2- and 4-positions serve as reactive sites for introducing other functional groups through various cross-coupling reactions. This allows for the construction of complex molecular architectures necessary for targeted biological activity. The fluorine atom, due to its high electronegativity, can enhance the binding affinity of the final molecule to its biological target and increase its metabolic stability, prolonging its effect. The utility of related compounds underscores the potential of this compound as a key intermediate for a new generation of crop protection agents.

Table 1: Documented Agrochemical Applications of Analogous Halogenated Pyridines

Compound NameApplication AreaSource(s)
3-Chloro-2-fluoro-4-iodopyridineIntermediate for pesticides and other agrochemicals. lookchem.com
5-Chloro-2-fluoro-4-iodopyridineUsed in the formulation of effective pesticides and herbicides. chemimpex.com
2-(Chloromethyl)-3,5-difluoropyridineIntermediate in the synthesis of herbicides and insecticides.
2-Bromo-5-chloro-3-fluoro-4-iodopyridinePrecursor for herbicides leveraging phytotoxic effects. vulcanchem.com

Potential in Materials Science

Halogenated organic compounds are crucial in the design of advanced functional materials. The number and position of halogen atoms can dictate the solid-state packing, electronic properties, and stability of organic materials used in electronic devices.

This compound serves as a promising precursor for organic electronic materials. Its utility is suggested by research on analogous compounds, where halogenated pyridines are employed in the synthesis of functional materials. evitachem.comcymitquimica.com The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are fundamental methods for creating the conjugated polymers and small molecules used in organic electronics. Through such reactions, the pyridine core can be integrated into larger π-conjugated systems, which are the basis for organic semiconductors. Research has shown that incorporating iodine atoms into organic frameworks can effectively control molecular orientation, a key factor for enhancing the performance of organic semiconductor devices. researchgate.net

The specific substitution pattern of this compound allows for fine-tuning the properties of resulting materials. The ability to undergo two separate cross-coupling reactions at the C2 and C4 positions enables the synthesis of well-defined, complex architectures. The introduction of an electron-withdrawing fluorine atom onto the pyridine ring lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification can improve the air stability of the material and facilitate electron injection/transport, which is desirable for n-type semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). vulcanchem.com The use of structurally related compounds like 5-Chloro-3-fluoro-4-iodopyridin-2-amine to develop materials with specific electronic properties highlights this potential. evitachem.com The strategic use of iodine-iodine interactions has also been shown to be a promising method for guiding the crystal packing of organic semiconductors, leading to significantly improved charge carrier mobility. researchgate.net

Table 2: Potential Synthetic Utility of this compound in Materials Science

Reaction TypePosition(s)Potential Outcome
Suzuki CouplingC2 and C4Formation of C-C bonds to build conjugated polymers or dendrimers.
Sonogashira CouplingC2 and C4Formation of C-C triple bonds, creating rigid, linear molecular wires.
Buchwald-Hartwig AminationC2 and C4Introduction of nitrogen-based groups to tune electronic properties.
Stille CouplingC2 and C4Formation of C-C bonds with organotin reagents for polymer synthesis.

Utilization in Catalysis (e.g., as a ligand component)

In the field of catalysis, pyridine-based molecules can act either as substrates in cross-coupling reactions or as integral parts of the ligands that coordinate to a metal center.

This compound is an ideal substrate for various palladium-catalyzed reactions. The carbon-iodine bonds are highly reactive towards oxidative addition to a low-valent metal center, which is the initial step in many catalytic cycles. Studies on the selective amination of 2-fluoro-4-iodopyridine have shown that the C-I bond is exclusively targeted in Buchwald-Hartwig cross-coupling, demonstrating the high reactivity and selectivity achievable with such substrates. researchgate.net

While less directly documented, the structure of this compound makes it a candidate for incorporation into more complex catalyst ligands. Pyridine rings are a ubiquitous motif in ligand design, from simple monodentate ligands to complex tridentate "pincer" ligands like terpyridine. nih.gov The two iodine atoms on this compound provide versatile synthetic handles. They can be replaced via coupling reactions to attach other coordinating groups (e.g., phosphines, other heterocycles), thereby constructing novel bidentate or polydentate ligands. Furthermore, substituted pyridines are known to form stable bis(pyridine)iodine(I) complexes, which are valuable reagents in their own right for mediating iodination reactions. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For this compound, proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR are particularly informative.

Proton NMR (¹H NMR)

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound reveals five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are highly dependent on the attached halogen atoms. Carbons bonded to the iodine atoms are expected to be significantly deshielded and appear at lower field. vulcanchem.com The carbon attached to the fluorine atom will also experience a downfield shift, and its signal will be split into a doublet due to coupling with the ¹⁹F nucleus. The remaining carbon atoms will have chemical shifts influenced by their position relative to the nitrogen and halogen substituents. Public databases such as PubChem list the existence of ¹³C NMR spectral data for this compound. nih.gov

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity
C-2DeshieldedSinglet
C-3DeshieldedDoublet (¹JCF)
C-4DeshieldedSinglet
C-5ShieldedDoublet (JCF)
C-6ShieldedDoublet (JCF)

Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

Fluorine NMR (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 3. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal will exhibit coupling to the adjacent protons on the pyridine ring, resulting in a complex multiplet. The magnitude of these coupling constants (J-couplings) can help to confirm the position of the fluorine atom. The chemical shift is typically reported relative to a standard reference compound like trichlorofluoromethane (B166822) (CFCl₃). colorado.eduucsb.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. bioanalysis-zone.com For this compound (C₅H₂FI₂N), the expected exact mass can be calculated with high precision. nih.gov The presence of two iodine atoms would also result in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity. HRMS data is crucial for unambiguously confirming the molecular formula of novel or synthesized compounds. rsc.org

Table 2: HRMS Data for this compound

IonCalculated m/z
[M+H]⁺349.8282

Note: The calculated m/z is for the most abundant isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present. While specific vibrational data for this compound is not detailed in the available search results, general principles can be applied. The IR spectrum would be expected to show characteristic absorption bands for the C-F, C-I, and C-N stretching and bending vibrations. The aromatic C-H stretching and ring vibrations would also be present. Computational methods, such as Density Functional Theory (DFT), are often used to predict and interpret the vibrational spectra of complex molecules. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and fingerprint molecular structures. For this compound, the literature indicates that IR spectroscopy has been utilized as a characterization method following its synthesis. uni-muenchen.de However, specific, detailed IR absorption data, such as tables of vibrational frequencies and their corresponding assignments (e.g., C-F, C-I, and pyridine ring vibrations), are not published in the available scientific papers. Such a spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C-C and C-N ring stretching, and the distinctive C-F and C-I stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. A thorough search of scientific databases and literature did not yield any specific studies that have reported the Raman spectrum of this compound. Analysis via this technique would be valuable for assigning the symmetric vibrational modes of the pyridine ring and the carbon-halogen bonds, which are often weak or inactive in IR spectra.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate bond lengths, bond angles, and intermolecular interactions. Despite the synthesis of this compound being reported, a crystal structure determination for this specific compound has not been published in the surveyed literature. uni-muenchen.deresearchgate.netpurdue.edu While crystallographic studies have been conducted on related halopyridine derivatives, this crucial data for this compound remains unavailable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2FI2N B115617 3-Fluoro-2,4-diiodopyridine CAS No. 153035-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMLNPFOQAHWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433953
Record name 3-FLUORO-2,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-06-4
Record name 3-FLUORO-2,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Through Pyridine Ring Construction and Subsequent Functionalization

An alternative to functionalizing a pre-existing pyridine (B92270) ring is to construct the substituted ring from acyclic precursors. Various condensation reactions can be employed to build the pyridine core with the desired substituents already in place or in a form that can be easily converted to the target functionality.

One common approach involves the multicomponent reaction of aldehydes, active methylene (B1212753) compounds, and ammonia (B1221849) or an ammonia equivalent. jsynthchem.com While this method is powerful for generating a wide variety of substituted pyridines, the direct synthesis of a complex molecule like 3-fluoro-2,4-diiodopyridine through this route would require highly specialized and likely unstable starting materials. A more plausible strategy would be the construction of a simpler fluoropyridine derivative, which is then subjected to subsequent iodination steps. For example, a cobalt(III)-catalyzed annulation of α,β-unsaturated oxime ethers with alkynes has been reported for the synthesis of multisubstituted pyridines. acs.org

Exploitation of Halogen Dance Reactions for Selective Halogen Scrambling and Installation

The halogen dance reaction, also known as halogen scrambling or migration, is a fascinating and synthetically useful transformation in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogenation-dehalogenation steps involving metalated intermediates. wikipedia.orgthieme-connect.de

This reaction is particularly relevant for polyhalopyridines, where the thermodynamic stability of the final product drives the migration. clockss.orgscience.govresearchgate.net The halogen dance provides a powerful tool to access substitution patterns that are difficult to obtain through conventional methods. For example, it has been used to synthesize 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine from other halogenated pyridine (B92270) precursors. acs.org The reaction can be initiated by a strong base like lithium diisopropylamide (LDA), which deprotonates the pyridine ring, leading to a lithiated species that can then undergo halogen migration. wikipedia.orgthieme-connect.de The strategic trapping of the rearranged intermediates with an electrophile, such as iodine, allows for the installation of a halogen at a new position. wikipedia.org

Conversion of Precursors to 3 Fluoro 2,4 Diiodopyridine

The synthesis of 3-Fluoro-2,4-diiodopyridine often starts from a more readily available precursor, such as 3-fluoropyridine (B146971). evitachem.com The introduction of the two iodine atoms can be achieved through a direct di-iodination reaction. Given the activating effect of the fluorine at the 3-position and the directing nature of the pyridine (B92270) nitrogen, the regioselectivity of this iodination is a critical factor.

One plausible route involves the iodination of 3-fluoropyridine using an iodinating agent in the presence of a suitable catalyst or activating agent. For instance, the iodination of 2-amino-5-fluoropyridine (B1271945) has been accomplished using iodine in the presence of silver sulfate. A similar approach could potentially be adapted for the di-iodination of 3-fluoropyridine.

Another key precursor is 3-fluoro-4-iodopyridine. ossila.com This compound can be synthesized and then subjected to a second iodination step to introduce the iodine atom at the 2-position. This second iodination would likely proceed via a directed ortho-metalation approach, where the fluorine at the 3-position and the iodine at the 4-position would influence the regioselectivity of the metalation at C-2.

Optimization of Reaction Conditions for Improved Yields and Purity

The efficiency and purity of the synthesized 3-Fluoro-2,4-diiodopyridine are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base used.

For instance, in the synthesis of polysubstituted pyridines via multicomponent reactions, the catalyst and solvent system play a crucial role in determining the yield. jsynthchem.com Similarly, for nucleophilic substitution reactions on halogenated pyridines, the choice of base and solvent can significantly impact the selectivity and reaction rate. rsc.org In the synthesis of tetrachloro-4-iodopyridine, DMF was found to be the optimal solvent for the reaction of pentachloropyridine (B147404) with sodium iodide. orgchemres.org Microwave irradiation has also been employed to accelerate reactions and improve yields in the synthesis of halogenated pyridines. orgchemres.org

For halogen dance reactions, the temperature and the choice of base are critical for controlling the equilibrium and achieving the desired isomer. wikipedia.org Careful optimization of these parameters is essential to maximize the yield of this compound and minimize the formation of byproducts.

Below is a table summarizing various synthetic reactions for halogenated pyridines, which could be analogous to the synthesis of this compound.

Starting MaterialReagentsProductReaction Type
3-Fluoropyridine (B146971)1. LDA, THF, -75 °C; 2. I₂3-Fluoro-2-iodopyridine and/or 3-Fluoro-4-iodopyridineDirected Ortho-Metalation/Iodination
3-Bromo-4-nitropyridine N-oxide1. Fluoride source; 2. Reducing agent3-Fluoro-4-aminopyridineNucleophilic Fluorination/Reduction
2-Amino-5-fluoropyridine (B1271945)I₂, Silver sulfate, Ethanol2-Amino-5-fluoro-3-iodopyridineElectrophilic Iodination
PentachloropyridineNaI, DMF2,3,5,6-Tetrachloro-4-iodopyridineNucleophilic Iodination
Halogenated Pyridine (B92270)LDA, THFIsomerized Halogenated PyridineHalogen Dance Reaction

Conclusion and Future Research Directions

Current State of Research on 3-Fluoro-2,4-diiodopyridine

Research on this compound is primarily centered on its synthesis and its utility as a reactant in organic synthesis. The compound is recognized as a valuable, fluorinated and pharmaceutically relevant building block. Its commercial availability from specialized chemical suppliers further facilitates its use in research and development.

One notable application of this compound is in the synthesis of kinase inhibitors. A patent discloses a method where the compound is reacted with isoindolin-1-one (B1195906) in the presence of a copper(I) iodide catalyst and N,N'-dimethylethane-1,2-diamine in 1,4-dioxane (B91453) at 110°C. This reaction highlights the utility of the diiodo-substitution for facilitating carbon-nitrogen bond formation, a common strategy in medicinal chemistry.

Furthermore, the compound has been the subject of mass spectrometric studies, indicating its use in analytical and research laboratory settings to investigate the intrinsic properties of highly reactive intermediates. While the body of literature specifically dedicated to this compound is not extensive, its documented synthesis and application underscore its potential as a key intermediate in the creation of novel chemical entities.

Challenges and Opportunities in the Synthesis of Dihalogentated Pyridines

The synthesis of dihalogenated pyridines, including this compound, presents a unique set of challenges and opportunities for synthetic chemists. The electron-deficient nature of the pyridine (B92270) ring makes it less susceptible to electrophilic aromatic substitution reactions, which are common methods for halogenating benzene (B151609) derivatives. This necessitates the development of alternative and more specialized synthetic strategies.

One of the primary challenges is achieving regioselectivity. The introduction of two different halogen atoms at specific positions on the pyridine ring requires precise control over the reaction conditions. For instance, the synthesis of this compound from 3-fluoropyridine (B146971) involves a dideprotonation at the C2 and C4 positions, which is a testament to the intricate reactivity of these systems. The development of methods that allow for the selective functionalization of specific C-H bonds in pyridines is an ongoing area of research.

Despite these challenges, the synthesis of dihalogenated pyridines offers significant opportunities. The presence of multiple halogen atoms provides orthogonal handles for subsequent functionalization through various cross-coupling reactions. The carbon-iodine bonds, in particular, are readily activated by transition metal catalysts, allowing for the introduction of a wide range of substituents. This versatility makes dihalogenated pyridines highly valuable intermediates in the synthesis of complex molecules for various applications.

Advancements in Reaction Methodologies and Mechanistic Understanding

Recent years have seen significant advancements in the methodologies for the synthesis and functionalization of halogenated pyridines. These advancements are driven by the need for more efficient, selective, and environmentally benign synthetic routes.

For the synthesis of this compound, two distinct methods have been reported, showcasing the progress in this area. One approach involves the deprotometalation of 3-fluoropyridine using a mixed lithium-zinc combination (LiTMP and ZnCl2·TMEDA) followed by iodination, which proceeds with a high yield of 94%. Another method utilizes a hydrocarbon-soluble magnesium amide base (MBDA) for the magnesiation of 3-fluoro-4-iodopyridine, followed by trapping with iodine. These methods represent a move towards non-cryogenic and highly regioselective functionalizations.

The mechanistic understanding of these reactions is also evolving. For instance, the regioselectivity of the deprotometalation of substituted pyridines is being rationalized through computational studies of the C-H acidity of the pyridine ring. Understanding the interplay of electronic effects of the substituents and the nature of the metalating agent is crucial for predicting and controlling the outcome of these reactions. Furthermore, advancements in transition-metal catalysis have expanded the toolbox for the functionalization of the carbon-halogen bonds in dihalogenated pyridines, enabling a wider range of molecular architectures to be constructed.

Expanding Applications in Pharmaceutical, Agrochemical, and Materials Science Sectors

The unique structural and electronic properties of dihalogenated pyridines, such as this compound, make them attractive building blocks in several key industrial sectors.

Pharmaceuticals: The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs. nih.gov The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and bioavailability. The use of this compound in the synthesis of kinase inhibitors is a prime example of its application in medicinal chemistry. acs.org The ability to selectively functionalize the two iodine atoms allows for the creation of diverse libraries of compounds for drug discovery programs.

Agrochemicals: Halogenated compounds play a crucial role in modern agrochemicals, contributing to their efficacy and spectrum of activity. nih.govresearchgate.net Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com While specific applications of this compound in agrochemicals are not yet widely reported, the presence of both fluorine and iodine suggests potential for the development of novel herbicides, fungicides, or insecticides. The dihalogenated pyridine core can serve as a scaffold for building molecules with optimized biological activity.

Materials Science: The electronic properties of halogenated aromatic compounds make them interesting candidates for applications in materials science. The introduction of heavy atoms like iodine can influence properties such as luminescence and conductivity. While the direct application of this compound in materials is not well-documented, its potential as a precursor for more complex organic materials with tailored electronic or optical properties remains an area for future exploration.

Synergistic Role of Experimental and Computational Approaches in Advancing Pyridine Chemistry

The advancement of pyridine chemistry, particularly in the realm of complex derivatives like this compound, is increasingly reliant on the synergy between experimental and computational methods. This collaborative approach allows for a deeper understanding of reaction mechanisms, prediction of reactivity, and rational design of new synthetic strategies.

Computational studies can provide valuable insights into the electronic structure and reactivity of pyridine derivatives. For example, density functional theory (DFT) calculations can be used to determine the C-H acidity of different positions on the pyridine ring, thereby predicting the most likely sites for deprotometalation. researchgate.net This information is invaluable for designing regioselective synthesis routes. Computational modeling can also be used to elucidate the mechanisms of catalytic reactions, helping to optimize reaction conditions and develop more efficient catalysts.

Experimental work provides the real-world validation of computational predictions. The synthesis and characterization of new compounds, like the 94% yield synthesis of this compound, confirm the viability of theoretically designed routes. researchgate.net Spectroscopic analysis, including NMR, mass spectrometry, and IR spectroscopy, provides the crucial data needed to confirm the structure and purity of the synthesized molecules.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-2,4-diiodopyridine, and how is regioselectivity achieved?

The synthesis of this compound (C₅H₂FI₂N) is achieved via deprotometalation of 3-fluoropyridine using a mixed lithium-cadmium base. The procedure involves iodination at the 2- and 4-positions of the pyridine ring, yielding a regioselective product (94% yield) . Key steps include:

  • Reagent stoichiometry : Use of 3-fluoropyridine (43 µL) with precise equivalents of iodine.
  • Purification : Column chromatography (heptane:AcOEt 90:10) to isolate the product.
  • Regioselectivity : Governed by computed C–H acidity relationships, where the 2- and 4-positions exhibit higher acidity due to fluorine’s electron-withdrawing effects .

Q. How do spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR Analysis : The 1^1H NMR spectrum confirms aromatic proton environments, while 13^{13}C NMR identifies carbon-fluorine coupling constants (e.g., J=254HzJ = 254 \, \text{Hz} for C–F), critical for verifying substitution patterns .
  • X-ray Crystallography : Single-crystal studies (CCDC 1450721) reveal a triclinic lattice with unit cell parameters (a=7.1039(4)a = 7.1039(4) Å, V=378.21(4)V = 378.21(4) ų) and refined R(F)=0.0389R(F) = 0.0389, confirming the planar geometry and halogen positions .

Advanced Research Questions

Q. How can site-selective cross-coupling reactions be performed on this compound?

The presence of two iodine atoms at positions 2 and 4 creates opportunities for sequential Suzuki–Miyaura couplings. For example:

  • C4 Reactivity : Larger halogens (iodine) at C4 typically react first in palladium-catalyzed couplings due to steric and electronic factors .
  • C2 Reactivity : Subsequent coupling at C2 requires ligands (e.g., XPhos) to overcome steric hindrance from the fluorine substituent.
    Methodological Tip : Monitor reaction progress via LC-MS to ensure stepwise functionalization .

Q. How do computational studies explain the regioselectivity of deprotometalation in halogenated pyridines?

Density functional theory (DFT) calculations correlate regioselectivity with C–H bond acidity. For this compound:

  • C2 and C4 Acidity : Fluorine’s inductive effect increases acidity at adjacent positions, favoring deprotonation and iodination.
  • Kinetic vs. Thermodynamic Control : The reaction pathway is kinetically driven, as evidenced by the high yield of the 2,4-diiodo product despite possible thermodynamic alternatives .

Q. What strategies address contradictions in regioselectivity data between experimental and computational models?

Discrepancies may arise from solvent effects or competing transition states. To resolve:

  • Solvent Screening : Polar aprotic solvents (e.g., THF) stabilize intermediates, aligning experimental outcomes with computed pathways .
  • Isotopic Labeling : Use deuterated analogs to track protonation/deprotonation steps and validate mechanistic hypotheses .

Q. How can crystallographic data inform the design of derivatives for pharmaceutical applications?

The triclinic crystal structure reveals intermolecular interactions (e.g., halogen bonding between iodine and adjacent molecules) that can be exploited for:

  • Cocrystal Engineering : Enhance solubility by co-crystallizing with hydrogen-bond donors (e.g., carboxylic acids).
  • Drug Design : Fluorine’s electronegativity and iodine’s polarizability create electron-deficient regions for target binding .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Purification Issues : Column chromatography is impractical at scale. Switch to recrystallization (heptane/EtOAc) for cost-effective purification.
  • Iodine Handling : Use flow chemistry to minimize exposure to hazardous reagents and improve yield reproducibility .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Steric Effects : The bulky iodine at C2 hinders nucleophilic attack at this position.
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates C4 for substitution.
    Experimental Approach : Compare reaction rates with analogous non-fluorinated pyridines using kinetic isotope effect (KIE) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.